molecular formula C5H9FN2 B14427534 2-Amino-3-fluoro-3-methylbutanenitrile CAS No. 79205-57-5

2-Amino-3-fluoro-3-methylbutanenitrile

Cat. No.: B14427534
CAS No.: 79205-57-5
M. Wt: 116.14 g/mol
InChI Key: YOXOCQAYQCFTTK-UHFFFAOYSA-N
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Description

2-Amino-3-fluoro-3-methylbutanenitrile is an organic compound with the molecular formula C5H9FN2. It is a nitrile derivative, characterized by the presence of an amino group, a fluoro substituent, and a nitrile group on a butane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-fluoro-3-methylbutanenitrile can be achieved through several methods. One common approach involves the reaction of 3-fluoro-3-methylbutanenitrile with ammonia under controlled conditions. This reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-fluoro-3-methylbutanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The fluoro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-substituted carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Amino-3-fluoro-3-methylbutanenitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-amino-3-fluoro-3-methylbutanenitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluoro substituent can enhance the compound’s binding affinity and specificity for certain biological targets, while the nitrile group can participate in various chemical transformations within biological systems .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-chloro-3-methylbutanenitrile: Similar structure but with a chloro substituent instead of fluoro.

    2-Amino-3-bromo-3-methylbutanenitrile: Contains a bromo substituent.

    2-Amino-3-iodo-3-methylbutanenitrile: Features an iodo substituent.

Uniqueness

2-Amino-3-fluoro-3-methylbutanenitrile is unique due to the presence of the fluoro substituent, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high specificity and reactivity.

Properties

CAS No.

79205-57-5

Molecular Formula

C5H9FN2

Molecular Weight

116.14 g/mol

IUPAC Name

2-amino-3-fluoro-3-methylbutanenitrile

InChI

InChI=1S/C5H9FN2/c1-5(2,6)4(8)3-7/h4H,8H2,1-2H3

InChI Key

YOXOCQAYQCFTTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C#N)N)F

Origin of Product

United States

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